4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine
Description
Properties
Molecular Formula |
C9H13N3S |
|---|---|
Molecular Weight |
195.29 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3 |
InChI Key |
GDESTIYDXXULHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Core Functionalization
Pyrimidine derivatives are typically synthesized through nucleophilic substitution or cyclocondensation reactions. The introduction of sulfur-containing groups, such as the pyrrolidin-3-ylsulfanyl moiety, often involves thiol-disulfide exchange or Mitsunobu reactions. For example, 4-methyl-2-mercaptopyrimidine could serve as a precursor, reacting with pyrrolidine-3-thiol under basic conditions to form the target compound.
The molecular formula C₉H₁₄N₃S (theoretical molecular weight: 196.3 g/mol) suggests a compact heterocyclic system with potential hydrogen-bonding sites at the pyrimidine nitrogen atoms. Key structural parameters inferred from analogous compounds include:
| Property | Value |
|---|---|
| Theoretical logP | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 (pyrrolidine NH) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N) |
Synthetic Routes and Optimization
Nucleophilic Substitution Strategy
A direct route involves displacing a leaving group (e.g., chloride) at the pyrimidine C2 position with pyrrolidine-3-thiol:
Step 1: Synthesis of 2-Chloro-4-methylpyrimidine
Pyrimidine chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. For 4-methylpyrimidine, this yields 2-chloro-4-methylpyrimidine with >90% purity under optimized conditions (110°C, 6 hours).
Step 2: Thiol Substitution
Reacting 2-chloro-4-methylpyrimidine with pyrrolidine-3-thiol in the presence of a base like triethylamine (Et₃N) facilitates substitution. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions.
Example Protocol:
-
2-Chloro-4-methylpyrimidine (10 mmol)
-
Pyrrolidine-3-thiol (12 mmol)
-
Et₃N (15 mmol) in anhydrous THF
-
Reflux at 70°C for 12 hours
-
Yield: ~75% after column chromatography (silica gel, hexane/EtOAc 3:1)
Cyclocondensation Approach
An alternative method constructs the pyrimidine ring de novo using a Biginelli-like reaction:
Reactants:
-
Thiourea derivative (e.g., pyrrolidine-3-thiourea)
-
β-keto ester (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., formaldehyde)
Mechanism:
-
Acid-catalyzed condensation of aldehyde and β-keto ester forms a dihydropyrimidinone intermediate.
-
Thiol incorporation via thiourea cyclization completes the heterocycle.
Challenges:
-
Competing pathways may yield regioisomers.
-
High temperatures (>100°C) risk decomposition of the thiol group.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Adopting flow chemistry for Step 2 (thiol substitution) enhances reproducibility and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 75% | 85% |
| Purity (HPLC) | 95% | 99% |
Key Advantage: Reduced exposure to volatile bases (e.g., Et₃N) and improved heat dissipation.
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively resolves the target compound from byproducts like disulfides or over-alkylated derivatives. Retention time typically falls between 8–10 minutes under the following conditions:
| Mobile Phase | Gradient Profile | Flow Rate |
|---|---|---|
| Acetonitrile/H₂O | 30% → 70% over 15 min | 1.5 mL/min |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 95 | High | $$$ |
| Cyclocondensation | 60 | 85 | Moderate | $$ |
Cost Index: Relative to raw material and purification expenses .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine derivatives is their role as inhibitors of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 inhibitors are crucial for the treatment of several immunological disorders, including:
- Lupus
- Multiple sclerosis
- Rheumatoid arthritis
- Psoriasis
- Type 1 diabetes
These conditions often involve dysregulated immune responses, and JAK3 inhibition can help restore balance by suppressing inappropriate immune activity .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrimidine derivatives, including 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against the National Cancer Institute’s 60 human cancer cell line panel. Notably, some compounds showed significant activity against breast and renal cancer cell lines .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-468 (Breast) | 1.5 |
| Compound B | UO-31 (Renal) | 2.0 |
| Compound C | MCF-7 (Breast) | 0.8 |
Mechanism of Action Studies
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key kinases that regulate cell proliferation and survival. For instance, studies have shown that certain pyrimidine derivatives inhibit FLT3 kinase, which is often mutated in acute myeloid leukemia (AML), leading to poor patient outcomes. These inhibitors can block the proliferation of FLT3-mutated cells, providing a targeted therapeutic approach for AML patients .
Anti-inflammatory Properties
Beyond their anticancer and immunosuppressive roles, pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators like PGE2 and nitric oxide, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Mediator Inhibited | Effectiveness |
|---|---|---|
| Compound D | PGE2 | High |
| Compound E | Nitric Oxide | Moderate |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that modifications at specific positions on the pyrimidine ring significantly affect potency and selectivity against various targets. For example, substituents at the C-4 position have been shown to enhance inhibitory activity against certain kinases while minimizing off-target effects .
Table 3: SAR Analysis of Pyrimidine Derivatives
| Substituent Position | Substituent Type | Activity Change |
|---|---|---|
| C-4 | Methyl | Increased |
| C-2 | Chlorine | Decreased |
Clinical Implications and Future Directions
The promising results from preclinical studies suggest that 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine and its derivatives could pave the way for new therapeutic agents targeting autoimmune diseases and cancers. Ongoing research focuses on refining these compounds' efficacy and safety profiles through advanced synthesis techniques and clinical trials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine with related pyrimidine derivatives:
| Compound Name | Substituent at 2-Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |
|---|---|---|---|---|---|
| 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine | Pyrrolidinylsulfanyl | C₉H₁₃N₃S | 195.29 | Not provided | Stereogenic center, potential H-bonding |
| 4-Methyl-2-(methylsulfanyl)pyrimidine | Methylsulfanyl | C₆H₈N₂S | 140.20 | 14001-63-9 | Simpler structure, lower molecular weight |
| 4-Methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]pyrimidine | Trifluoroalkenylsulfanyl | C₉H₉F₃N₂S | 234.24 | 4871-72-1 | Fluorinated chain, enhanced lipophilicity |
| (S)-4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | Pyrrolidinyloxy (oxygen linker) | C₉H₁₄ClN₃O | 215.68 | 1421031-53-9 | Oxygen linker, hydrochloride salt |
Key Observations :
- The pyrrolidinylsulfanyl group in the target compound increases molecular weight compared to the methylsulfanyl analog (195.29 vs.
- The trifluoroalkenylsulfanyl substituent (CAS: 4871-72-1) introduces fluorine atoms, which may enhance metabolic stability and membrane permeability .
Commercial and Regulatory Considerations
- Regulatory Status : Pyrimidine derivatives with fluorine (e.g., CAS: 4871-72-1) may face stricter regulatory scrutiny due to environmental persistence of fluorinated compounds.
- Cost : The methylsulfanyl analog (CAS: 14001-63-9) is more cost-effective ($22.1/g) than complex derivatives, which require multi-step synthesis .
Biological Activity
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a methyl group and a pyrrolidine moiety linked via a sulfanyl group. The general structure can be represented as follows:
Recent studies have focused on various synthetic routes to obtain this compound, emphasizing the importance of the pyrimidine scaffold in drug design. The introduction of the pyrrolidine ring is particularly noted for enhancing biological activity by modulating pharmacokinetic properties.
Antiinflammatory Properties
Research has indicated that pyrimidine derivatives, including 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine, exhibit notable anti-inflammatory effects. A study demonstrated that similar compounds effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related derivatives against COX-1 and COX-2 were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These values suggest that modifications to the pyrimidine structure can enhance inhibitory potency against inflammatory pathways .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, such as Monopolar Spindle 1 (MPS1). For example, the introduction of methyl groups at strategic positions within the pyrimidine ring has been shown to improve metabolic stability and selectivity against cancer targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is essential for optimizing its biological activity. Key findings from recent SAR studies include:
- Substituent Effects : The presence of electron-donating groups significantly enhances activity against COX enzymes.
- Ring Modifications : Variations in the pyrrolidine ring structure can lead to substantial changes in potency, emphasizing the need for careful design in drug development .
- Metabolic Stability : Compounds with methyl substitutions at specific positions exhibit improved stability in biological systems, reducing rapid metabolism and enhancing therapeutic efficacy .
In Vivo Efficacy
In vivo studies using carrageenan-induced paw edema models have demonstrated the anti-inflammatory efficacy of related pyrimidine derivatives, which showed comparable effects to established anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promise for clinical applications.
Clinical Implications
The ongoing research into the pharmacological profiles of these compounds indicates potential applications in treating conditions characterized by inflammation and uncontrolled cell proliferation, such as cancer and autoimmune diseases.
Q & A
Q. Key Methodological Considerations :
- Use catalysts like NaOH in dichloromethane for efficient substitution reactions .
- Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
How is X-ray crystallography utilized in determining the structure of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry. For example, a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid, was resolved with an R factor of 0.071, demonstrating high accuracy .
Q. Strategies to Address Challenges :
- Use recombinant CYP enzymes (e.g., CYP1A1) to identify metabolic hotspots.
- Monitor AhR activation via reporter gene assays (EC₅₀ = 0.768 nM for JNJ-2482272) .
How can researchers resolve contradictions between in vitro activity and in vivo toxicity profiles?
Advanced Research Question
Discrepancies often stem from off-target effects or metabolic activation. For example, while a compound may show potent in vitro activity, AhR-mediated enzyme induction (e.g., CYP1A1) can generate toxic metabolites in vivo. Dose-ranging studies in hepatocyte models and CRISPR-engineered AhR-knockout systems help isolate toxicity mechanisms .
Case Study :
JNJ-2482272 exhibited strong in vitro anti-inflammatory activity but induced hepatic enzymes, reducing its plasma concentration below detectable limits after repeated dosing in rats .
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing pyrrolidine sulfanyl vs. pyrimidine methyl groups).
- HRMS : Confirms molecular formula (e.g., C₉H₁₄N₂ for a related derivative ).
- IR Spectroscopy : Identifies functional groups (e.g., S–C stretches near 600–700 cm⁻¹) .
What strategies optimize reaction yield under varying catalytic conditions?
Advanced Research Question
Catalyst screening (e.g., transition metals for cross-coupling) and solvent polarity adjustments are critical. For example, ethyl 2-oxo-2-phenylacetate in dichloromethane with NaOH achieved 70% yield in a related synthesis .
Q. Optimization Table :
| Parameter | High Yield Condition (Example from ) |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | NaOH |
| Purification | Silica gel chromatography |
| Yield | Up to 70% |
How do structural modifications at the pyrrolidine sulfanyl group affect pharmacological activity?
Advanced Research Question
Substituents on the pyrrolidine ring influence steric bulk and electronic properties. For example:
- Bulky groups (e.g., trifluoromethyl) may enhance metabolic stability by shielding reactive sites.
- Polar groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability.
Crystal structure data (e.g., torsion angles from SC-XRD) can guide rational design .
What safety protocols are recommended for laboratory handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
